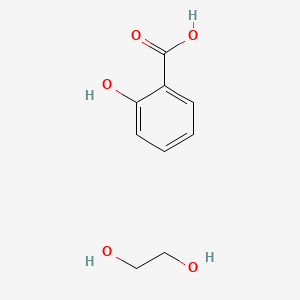

Ethane-1,2-diol;2-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

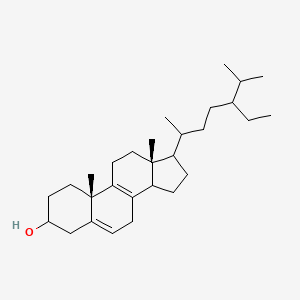

It is a non-steroidal anti-inflammatory drug (NSAID) used primarily as a topical analgesic for the relief of mild to moderate muscle and joint pain . This compound is a key ingredient in many topical creams, sprays, and patches designed to alleviate aches, pains, and stiffness of muscles, joints, and tendons .

Synthetic Routes and Reaction Conditions:

Reaction with 2-chloroethanol: Sodium salicylate is added to 2-chloroethanol, stirred, and heated to react. The mixture is then cooled, filtered, and the 2-chloroethanol is recovered from the filtrate under reduced pressure to obtain crude glycol monoester salicylate.

Esterification with Ethylene Glycol: Salicylic acid is added to ethylene glycol and heated under the catalysis of concentrated sulfuric acid.

Industrial Production Methods: The industrial production of glycol salicylate typically involves the reaction of salicylic acid with ethylene glycol under controlled conditions to ensure high yield and purity. The process is optimized to minimize impurities and maximize the conversion rate .

Types of Reactions:

Esterification: Glycol salicylate is formed through the esterification of salicylic acid with ethylene glycol.

Common Reagents and Conditions:

Esterification: Concentrated sulfuric acid as a catalyst, heating.

Hydrolysis: Aqueous base such as sodium hydroxide.

Major Products:

Esterification: Glycol salicylate.

Hydrolysis: Salicylic acid and ethylene glycol.

Scientific Research Applications

Glycol salicylate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its anti-inflammatory properties and potential effects on cellular pathways.

Industry: Incorporated into various over-the-counter products for its analgesic and anti-inflammatory effects.

Mechanism of Action

Glycol salicylate exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation . By inhibiting COX enzymes, glycol salicylate reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Salicylic Acid: A precursor to glycol salicylate, used for its keratolytic and anti-inflammatory properties.

Methyl Salicylate: Another ester of salicylic acid, commonly used in topical analgesics for its anti-inflammatory effects.

Ethyl Salicylate: Similar in structure and function, used in various topical formulations.

Uniqueness of Glycol Salicylate: Glycol salicylate is unique in its combination of salicylic acid and ethylene glycol, providing a balance of efficacy and skin permeability. Its specific formulation allows for effective topical delivery and sustained relief of pain and inflammation .

Properties

Molecular Formula |

C9H12O5 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

ethane-1,2-diol;2-hydroxybenzoic acid |

InChI |

InChI=1S/C7H6O3.C2H6O2/c8-6-4-2-1-3-5(6)7(9)10;3-1-2-4/h1-4,8H,(H,9,10);3-4H,1-2H2 |

InChI Key |

VEDLJOPBQDOZLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C(CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-acetyloxy-4-hydroxy-6-[[(1S,3R,12S,16R)-14-hydroxy-15-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B14787831.png)

![Ir[dF(F)ppy]2(dtbbpy)PF6](/img/structure/B14787850.png)

![2-[(1S)-1-aminoethyl]-5-chloro-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B14787878.png)